Isopropanol-2-d1

Vue d'ensemble

Description

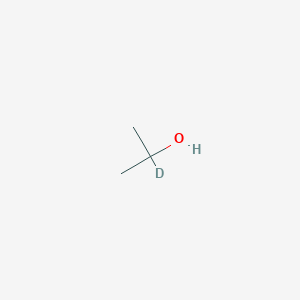

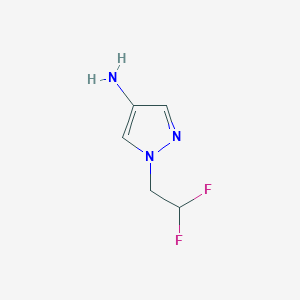

2-Propanol-2-d1, also known as 2-Propanol-2-d1, is a useful research compound. Its molecular formula is C3H8O and its molecular weight is 61.1 g/mol. The purity is usually 95%.

The exact mass of the compound 2-Propanol-2-d1 is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Propanol-2-d1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propanol-2-d1 including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse chimique et marquage isotopique

Isopropanol-2-d1 : est largement utilisé dans la synthèse chimique comme solvant marqué isotopiquement. Sa substitution par du deutérium le rend idéal pour une utilisation en spectroscopie de résonance magnétique nucléaire (RMN) afin de suivre les voies réactionnelles, de comprendre les détails mécanistiques et d’étudier la cinétique des réactions chimiques .

Recherche pharmaceutique

Dans la recherche pharmaceutique, This compound sert de solvant pour la préparation de candidats médicaments deutérés. Cela permet d’étudier les voies métaboliques et de déterminer la pharmacocinétique des médicaments, fournissant des informations sur leur comportement au sein des systèmes biologiques .

Science des matériaux

This compound : est utilisé en science des matériaux pour la préparation de polymères et de nanomatériaux deutérés. Ces matériaux sont ensuite étudiés pour leurs propriétés uniques, telles qu’une stabilité accrue ou des caractéristiques électroniques modifiées, ce qui peut conduire au développement de matériaux avancés avec des applications spécifiques .

Diagnostic biomédical

La structure unique du composé permet son utilisation dans les capteurs de gaz conçus pour détecter les biomarqueurs dans l’haleine expirée. Par exemple, This compound peut être utilisé pour calibrer des capteurs qui détectent le 2-propanol, un biomarqueur de certaines maladies, contribuant ainsi au diagnostic biomédical non invasif .

Recherche énergétique

Dans le domaine de l’énergie, This compound est exploré comme un carburant potentiel pour les piles à combustible à alcool direct. Ses propriétés sont étudiées pour comprendre son efficacité et sa viabilité comme source d’énergie durable, en particulier dans le contexte des supports d’hydrogène organique liquide .

Surveillance environnementale

En raison de sa grande sélectivité et sensibilité, This compound est utilisé dans la surveillance environnementale pour détecter les composés organiques volatils (COV) dans l’atmosphère. Cela permet d’évaluer la qualité de l’air et la présence de polluants .

Éducation chimique

Dans les milieux éducatifs, This compound est utilisé pour démontrer aux étudiants les effets isotopiques dans les processus physiques et chimiques. Il fournit un exemple tangible de la façon dont les isotopes peuvent influencer les propriétés et les réactions des molécules .

Chimie analytique

Enfin, This compound est essentiel en chimie analytique pour calibrer les instruments et développer de nouvelles méthodes analytiques. Il est particulièrement utile en spectrométrie de masse pour différencier les composés de masses similaires en raison de son décalage de masse de M+1 .

Mécanisme D'action

Target of Action

Isopropanol-2-d1, also known as 2-deuteriopropan-2-ol or 2-Propanol-2-d1, is a deuterium-labelled version of isopropyl alcohol It’s worth noting that isopropyl alcohol, the non-deuterated form, primarily affects the central nervous system .

Mode of Action

It can be inferred from the behavior of isopropyl alcohol, which acts as a central nervous system depressant

Biochemical Pathways

A study on isopropanol production via the thermophilic bioconversion of sugars and syngas using metabolically engineered moorella thermoacetica suggests that isopropanol can be synthesized by acetone reduction, where the carbonyl group of acetone is reduced to a hydroxyl group . This might provide some insight into the potential biochemical pathways of this compound.

Pharmacokinetics

Isopropyl alcohol, its non-deuterated form, has a volume of distribution of 045 to 07 L/kg and is metabolized to acetone via hepatic alcohol dehydrogenase

Result of Action

Isopropyl alcohol, its non-deuterated form, primarily causes central nervous system depression, gastrointestinal irritation, and ketosis

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, exposure to isopropyl alcohol can occur through ingestion, dermal contact, or inhalation . These exposure routes could potentially influence the action of this compound. Additionally, the compound’s volatility could affect its stability in different environmental conditions.

Propriétés

IUPAC Name |

2-deuteriopropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i3D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFZMGEQAYNKOFK-WFVSFCRTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480714 | |

| Record name | 2-Propanol-2-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3972-26-7 | |

| Record name | 2-Propan-2-d-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3972-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propanol-2-d1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3972-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the kinetic isotope effect observed with 2-Propanol-2-d1 in radiation chemistry studies?

A1: Research using 2-Propanol-2-d1 has illuminated the role of kinetic isotope effects (KIE) in the radiolysis of hydroxyl-containing compounds []. A significant KIE was observed during the radiolysis of aqueous 2-Propanol-2-d1 solutions, particularly in the formation of acetone. This effect was attributed to the difference in bond dissociation energies between C-H and C-D bonds. The study demonstrated that substituting hydrogen with deuterium in 2-Propanol-2-d1 can substantially impact the rate of radiation-induced transformations, specifically inhibiting the chain reaction leading to acetone formation [].

Q2: How does the structure of the radical intermediate influence the presence of a KIE in radiolysis experiments with deuterated compounds?

A2: The type of radical formed during radiolysis significantly influences whether a KIE is observed. For example, in the radiolysis of 2,3-butanediol and its deuterated analogue (2,3-butanediol-2,3-d2), no KIE was observed in the formation of 2-butanone []. This suggests that the presence of a primary or secondary β-carbonyl radical, formed after the dehydration of the initial radical, plays a key role in determining the manifestation of the KIE. The study highlights the importance of radical structure in understanding isotope effects in radiation chemistry [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Potassium;2-[5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B109932.png)

![(2S,3S,4S,5R,6S)-6-[2-(2-ethylhexoxycarbonyl)benzoyl]oxy-3,4,5-trihydroxy-oxane-2-carboxylic Acid](/img/structure/B109976.png)